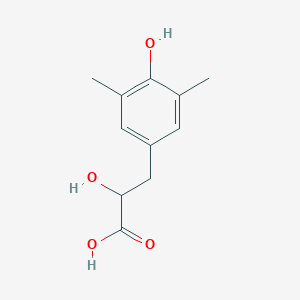![molecular formula C21H28N4O4 B13489645 N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide CAS No. 2694728-38-4](/img/structure/B13489645.png)
N'-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is a complex organic compound that features a diazirine ring, an alkyne group, and a hydroxamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Synthesis of 3-(but-3-yn-1-yl)-3H-diazirine: This intermediate can be synthesized by reacting but-3-yn-1-ol with diazirine precursors under specific conditions.
Formation of the ethoxyphenyl derivative: The diazirine intermediate is then reacted with 4-hydroxyphenyl ethyl ether to form the ethoxyphenyl derivative.
Coupling with octanediamide: The final step involves coupling the ethoxyphenyl derivative with octanediamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazirine ring can be reduced to form amine derivatives.
Substitution: The hydroxamic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydroxamic acids.
Scientific Research Applications
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide has a wide range of applications in scientific research:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein interactions and protein-ligand binding.
Medicinal Chemistry: Investigated for its potential as an inhibitor of metalloproteases and other enzymes.
Biological Research: Employed in the study of cellular processes and signaling pathways.
Industrial Applications: Utilized in the development of advanced materials and chemical probes.
Mechanism of Action
The compound exerts its effects primarily through its diazirine and hydroxamic acid moieties:
Diazirine Moiety: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate that can covalently bind to nearby biomolecules, facilitating the study of molecular interactions.
Hydroxamic Acid Moiety: Acts as a chelating agent for metal ions, inhibiting metalloproteases and other metalloenzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
Uniqueness
N’-(4-{2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethoxy}phenyl)-N-hydroxyoctanediamide is unique due to its combination of a diazirine ring, an alkyne group, and a hydroxamic acid moiety. This combination allows it to function as both a photo-crosslinking agent and a metalloprotease inhibitor, making it a versatile tool in chemical biology and medicinal chemistry.
Properties
CAS No. |
2694728-38-4 |
|---|---|
Molecular Formula |
C21H28N4O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-[2-(3-but-3-ynyldiazirin-3-yl)ethoxy]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C21H28N4O4/c1-2-3-14-21(24-25-21)15-16-29-18-12-10-17(11-13-18)22-19(26)8-6-4-5-7-9-20(27)23-28/h1,10-13,28H,3-9,14-16H2,(H,22,26)(H,23,27) |
InChI Key |
XBCMYLRETRDESQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(N=N1)CCOC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


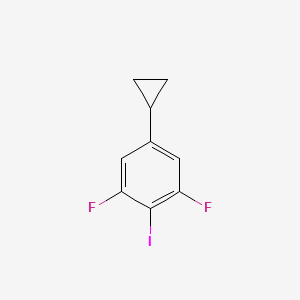


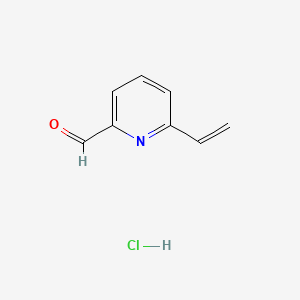
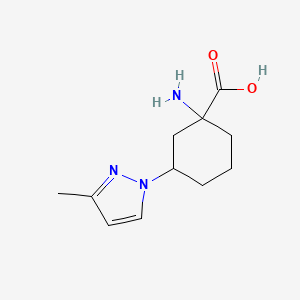

![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)

![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
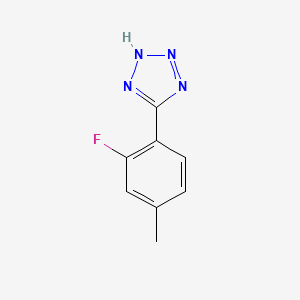
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide](/img/structure/B13489653.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
